![molecular formula C15H13FO2 B1304904 1-[4-(苄氧基)-3-氟苯基]-1-乙酮 CAS No. 81227-99-8](/img/structure/B1304904.png)

1-[4-(苄氧基)-3-氟苯基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

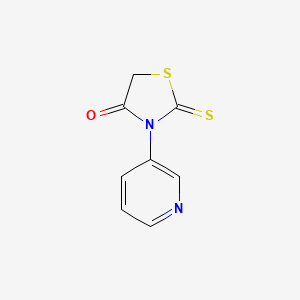

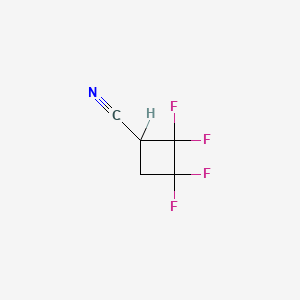

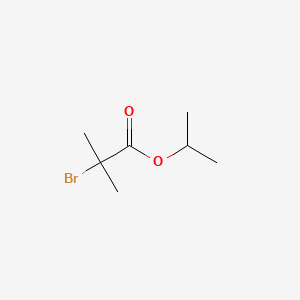

The compound "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is a fluorinated aromatic ketone derivative, which is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the benzyloxy group in the aromatic ring can significantly influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of fluorinated aromatic ketones typically involves the formation of the ketone functional group in the presence of a fluorinated aromatic ring. While the specific synthesis of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds , or through biocatalytic reduction, as demonstrated in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that contains a fluorine atom. The electronic effects of the fluorine atom, such as its electronegativity and ability to stabilize adjacent positive charges, can influence the geometry and electronic properties of the molecule. For example, molecular docking studies of related compounds have shown that the fluorine atom and the ketone group play crucial roles in molecular interactions .

Chemical Reactions Analysis

Fluorinated aromatic ketones can participate in various chemical reactions, primarily due to the reactivity of the carbonyl group. The ketone functionality can undergo nucleophilic addition reactions, condensation with amines, and can be involved in the formation of supramolecular structures through noncovalent interactions such as hydrogen bonding and π-π stacking . The presence of the fluorine atom can also affect the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone" would be influenced by the presence of the fluorine atom and the benzyloxy substituent. The fluorine atom contributes to the molecule's dipole moment and can enhance the acidity of adjacent hydrogen atoms. The benzyloxy group can affect the solubility and crystallinity of the compound. Theoretical calculations, such as HOMO-LUMO analysis, can provide insights into the electronic properties and reactivity of the molecule . Additionally, the compound's potential role in nonlinear optics can be inferred from its first hyperpolarizability .

科学研究应用

分子结构和振动频率分析

与1-[4-(苄氧基)-3-氟苯基]-1-乙酮密切相关的化合物的科学研究涉及详细的分子结构分析。例如,研究已对类似分子进行了FT-IR、NBO、HOMO-LUMO和MEP分析,研究它们的优化分子结构、振动频率以及分子内的电荷转移。这些分析对于理解分子的稳定性、反应性以及由于特定结构特征而在非线性光学和作为抗肿瘤剂的潜在应用中的重要性至关重要,例如在酮基团中的电负性和连接到苯环上的氟原子的存在 (Mary et al., 2015)。

合成和对映选择性应用

另一个研究领域关注相关化合物的合成,如(S)-(-)-1-(4-氟苯基)乙醇,通过对映选择性过程。这些过程,包括生物还原和使用各种还原剂,对于生产用于制药应用的中间体至关重要,例如对抗HIV感染的CCR5趋化因子受体拮抗剂和抗疟疾药物的组分。优化这些合成过程对于改善药物开发中的产量、对映选择性和效率具有重要意义 (ChemChemTech, 2022)。

晶体结构和氢键

与1-[4-(苄氧基)-3-氟苯基]-1-乙酮类似结构的化合物的研究还包括晶体学,以了解它们的分子排列和相互作用。研究表明,分子如何通过弱氢键在晶体中连接在一起,影响它们的物理性质,可能影响它们的生物活性。这些信息对于设计新材料和药物至关重要,利用分子结构的特定取向和相互作用 (Abdel‐Aziz et al., 2012)。

分子对接和抗微生物活性

对结构类似的化合物进行的分子对接研究显示出对各种靶标的潜在抑制活性,表明可能作为抗肿瘤剂的应用。此外,对新颖衍生物的合成和评估显示出显著的抗微生物活性,强调了这些化合物在开发新的抗微生物剂中的重要性。这类研究展示了这些分子在治疗应用中的广泛潜力,突出了详细结构和活性研究的重要性 (Nagamani et al., 2018)。

安全和危害

The safety and hazards of “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” are not explicitly known. However, it’s important to handle all chemicals with care and use appropriate safety measures45.

未来方向

There are several future directions for research involving benzyloxy-related compounds, including its application in asymmetric synthesis, catalysis, and drug development3. Researchers can explore new methods for synthesizing and characterizing “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone” and similar compounds, and investigate their potential applications in various scientific fields3.

Please note that this analysis is based on the available information and may not be fully accurate or complete due to the limited data on “1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

属性

IUPAC Name |

1-(3-fluoro-4-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZBSLWHNSLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382517 |

Source

|

| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone | |

CAS RN |

81227-99-8 |

Source

|

| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)